molecular formula C8H11NOS B13066284 1-(1,3-Thiazol-4-yl)pentan-1-one

1-(1,3-Thiazol-4-yl)pentan-1-one

Cat. No.: B13066284
M. Wt: 169.25 g/mol
InChI Key: HXXQNLXRLKMQDM-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-yl)pentan-1-one is an organic compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-4-yl)pentan-1-one can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with a suitable carbonyl compound under acidic or basic conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-4-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(1,3-Thiazol-4-yl)pentan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-yl)pentan-1-one involves its interaction with molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    Thiazole: A basic structure similar to 1-(1,3-Thiazol-4-yl)pentan-1-one, used in various applications.

    Thiazolidine: Another thiazole derivative with different biological activities.

    Benzothiazole: Contains a fused benzene ring, offering unique properties compared to this compound.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-(1,3-thiazol-4-yl)pentan-1-one

InChI

InChI=1S/C8H11NOS/c1-2-3-4-8(10)7-5-11-6-9-7/h5-6H,2-4H2,1H3

InChI Key

HXXQNLXRLKMQDM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CSC=N1

Origin of Product

United States

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